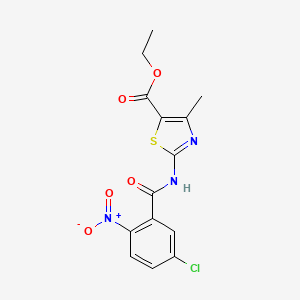
1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of ethyl-substituted pyrimidine derivatives. One common method includes the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with bromoethane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized pyrimidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the study of nucleic acid interactions and enzyme inhibition, providing insights into molecular mechanisms and potential therapeutic targets.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzyme activity or disruption of nucleic acid function. This property makes it a valuable tool in the development of enzyme inhibitors and anticancer agents .
Comparaison Avec Des Composés Similaires
2-Bromoethyl-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of a pyrimidine ring.
1-(2-Chloroethyl)pyrimidine-2,4(1H,3H)-dione: Similar but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)pyrimidine-2,4(1H,3H)-dione: Similar but with an iodoethyl group.
Uniqueness: 1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific reactivity profile, which allows for selective modifications and applications in various fields. The presence of the bromoethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
66191-47-7 |
|---|---|
Formule moléculaire |
C6H7BrN2O2 |
Poids moléculaire |
219.04 g/mol |
Nom IUPAC |
1-(2-bromoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7BrN2O2/c7-2-4-9-3-1-5(10)8-6(9)11/h1,3H,2,4H2,(H,8,10,11) |
Clé InChI |
GLESWWBHBSDOLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)NC1=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({(2Z)-3-methyl-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11680909.png)
![N-tert-butyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11680914.png)
![2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11680929.png)

![ethyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680937.png)
![3-hydroxy-N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11680939.png)
![(5-Oxo-6-phenyl-4,5-dihydro-[1,2,4]triazin-3-ylsulfanyl)-acetic acid ethyl ester](/img/structure/B11680945.png)
![2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11680951.png)
![(5Z)-5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680953.png)
![2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11680961.png)

![3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one](/img/structure/B11680994.png)
![17-(2-Methoxy-5-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11680999.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11681004.png)
